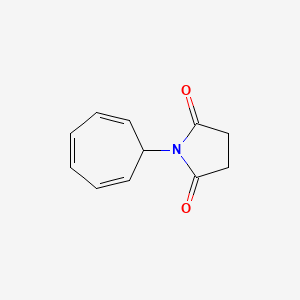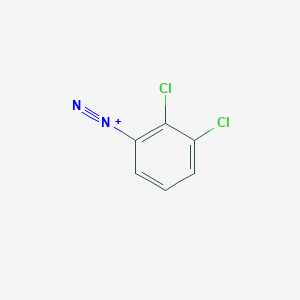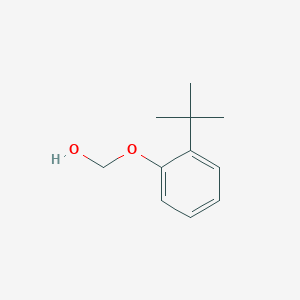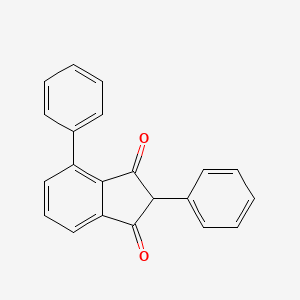
3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one: is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichloro Groups: The dichloro groups can be introduced through a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino alcohols or amines.
Substitution: Formation of N-substituted indole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex indole derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
- Investigated for its role in modulating biological pathways and enzyme activities.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
- Used in drug discovery and development programs to identify new lead compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and chemical processes.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain kinases or phosphatases, resulting in altered phosphorylation states and downstream effects on cell growth, differentiation, and apoptosis.
類似化合物との比較
3-(2-Aminoethyl)indole: Lacks the dichloro substitution, resulting in different chemical properties and biological activities.
3,5-Dichloroindole:
2-(2-Aminoethyl)-1H-indole-3-carboxamide: Contains a carboxamide group instead of a carbonyl group, affecting its chemical behavior and interactions.
Uniqueness:
- The presence of both aminoethyl and dichloro groups in 3-(2-Aminoethyl)-3,5-dichloro-1,3-dihydro-2H-indol-2-one imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives.
- The combination of these functional groups also enhances its biological activity and potential applications in various fields, making it a valuable compound for research and development.
特性
CAS番号 |
93194-43-5 |
|---|---|
分子式 |
C10H10Cl2N2O |
分子量 |
245.10 g/mol |
IUPAC名 |
3-(2-aminoethyl)-3,5-dichloro-1H-indol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-1-2-8-7(5-6)10(12,3-4-13)9(15)14-8/h1-2,5H,3-4,13H2,(H,14,15) |
InChIキー |
DYOZVLRRLQPAMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)



![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)


